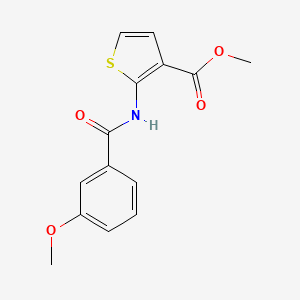

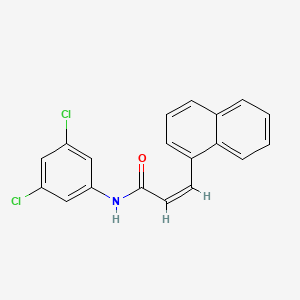

![molecular formula C9H12ClNO2S B2540114 Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride CAS No. 1956377-82-4](/img/structure/B2540114.png)

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride” is an intermediate of Clopidogrel and Prasugrel .

Synthesis Analysis

The synthesis of “Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride” involves conventional techniques and is characterized by elemental analysis, IR, MS, 1H, and 13C NMR . The reaction was performed by reacting one active methylene containing moiety with a sulfonyl function .Molecular Structure Analysis

The molecular formula of “Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride” is C9H12ClNO2S . The InChI code is 1S/C9H11NO2S.ClH/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8;/h4,10H,2-3,5H2,1H3;1H .Chemical Reactions Analysis

The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Physical And Chemical Properties Analysis

“Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 233.72 . The storage temperature is in an inert atmosphere, 2-8C .Applications De Recherche Scientifique

Antibacterial Activity

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride has been investigated for its antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action and potential as an antimicrobial agent are areas of active study .

Synthesis of Novel Derivatives

Scientists have synthesized derivatives based on the core structure of Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride. These derivatives may exhibit enhanced biological activities or improved pharmacokinetic profiles. Researchers explore modifications to the molecule to optimize its properties for specific applications .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Researchers investigate its potential in mitigating neuronal damage, oxidative stress, and inflammation associated with neurodegenerative diseases. Understanding its mode of action and neuroprotective mechanisms is crucial for therapeutic development .

Chemical Biology and Medicinal Chemistry

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride serves as a valuable scaffold in chemical biology and medicinal chemistry. Scientists use it as a starting point for designing new molecules with specific biological activities. Rational drug design and structure-activity relationship studies are ongoing .

Insecticidal Properties

Some investigations explore the insecticidal potential of this compound. Researchers study its effects on pests and vectors, aiming to develop environmentally friendly insecticides. The compound’s selectivity, toxicity, and mode of action against insects are areas of interest .

Pharmacological Screening

Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride undergoes pharmacological screening to assess its activity against specific targets. High-throughput assays and in vitro studies help identify its interactions with receptors, enzymes, and cellular pathways. These screenings guide further investigations .

Safety and Hazards

Mécanisme D'action

Mode of Action

Some related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride may interact with its targets to influence cell cycle progression.

Biochemical Pathways

The observed effects on cell cycle progression suggest that it may impact pathways related to cell division and growth .

Result of Action

Related compounds have been shown to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle . This suggests that Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride may have similar effects.

Action Environment

Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity and stability of the compound .

Propriétés

IUPAC Name |

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-10-5-8(6)13-7;/h4,10H,2-3,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQURYKDJMWDKRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1956377-82-4 |

Source

|

| Record name | methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

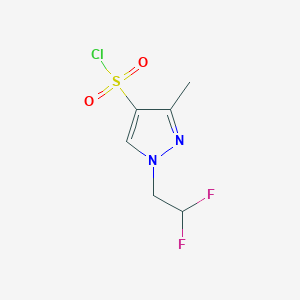

![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)

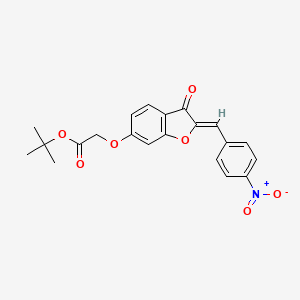

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

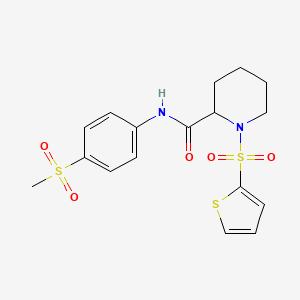

![N-(3,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2540042.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2540045.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)